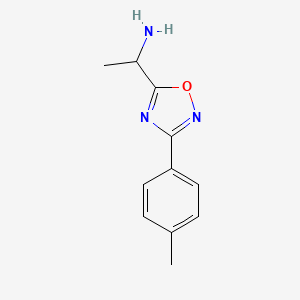

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

Properties

IUPAC Name |

1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVGKSKROOPQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589719 | |

| Record name | 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-88-2 | |

| Record name | α-Methyl-3-(4-methylphenyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Technical Monograph: 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Executive Summary & Molecular Architecture

1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine is a privileged heterocyclic scaffold often utilized in fragment-based drug discovery (FBDD). It serves as a critical pharmacophore in the development of Sphingosine-1-phosphate (S1P) receptor modulators and anti-inflammatory agents.

Structurally, the molecule fuses a lipophilic p-tolyl tail (providing hydrophobic pocket occupancy) with a polar 1,2,4-oxadiazole core (a hydrolytically stable ester bioisostere) and a basic primary amine handle. The presence of the chiral ethylamine chain at the C5 position introduces stereochemical complexity essential for target specificity.

Table 1: Physicochemical Profile (Calculated & Predicted)

| Property | Value / Description | Significance |

| Molecular Formula | Core scaffold composition. | |

| Molecular Weight | 203.24 g/mol | Ideal for fragment libraries (<300 Da). |

| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~65 Ų | Favorable for CNS and oral bioavailability. |

| pKa (Amine) | ~7.8 - 8.2 | Lower than typical alkyl amines (~10) due to the electron-withdrawing oxadiazole ring. |

| Chirality | One stereocenter (C | Synthesis requires enantiopure amino acid precursors (e.g., L-Alanine). |

Synthetic Methodology: The Amidoxime Route

The most robust synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles is the condensation of an arylamidoxime with an activated carboxylic acid derivative. For this specific amine, we utilize N-Boc-Alanine to install the chiral ethanamine moiety.

Protocol: Step-by-Step Synthesis

Reagents: p-Tolunitrile, Hydroxylamine HCl, N-Boc-L-Alanine, EDC·HCl, HOBt, DMF, TFA.[1]

-

Formation of p-Tolylamidoxime:

-

O-Acylation (Coupling):

-

Dissolve N-Boc-L-Alanine (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the acid. Stir for 30 min at 0°C.

-

Add the isolated p-tolylamidoxime (1.0 eq). Stir at RT for 4 hours.

-

Intermediate: Formation of the O-acylamidoxime intermediate (often isolable but usually carried forward).

-

-

Cyclodehydration:

-

Deprotection:

-

Treat the Boc-protected oxadiazole with TFA/DCM (1:1) at 0°C

RT for 1 hour. -

Basify with saturated

to extract the free amine.

-

Visual Workflow: Synthesis & Mechanism

Caption: Figure 1. Convergent synthesis via the amidoxime route, utilizing N-Boc-Alanine to install the chiral amine center.

Chemical Stability & Reactivity Profile

Understanding the stability of the 1,2,4-oxadiazole ring is paramount for formulation and storage.

Hydrolytic Stability

The 1,2,4-oxadiazole ring is a bioisostere of an ester but possesses significantly higher hydrolytic stability.

-

Acidic Conditions (pH 1-4): Highly stable. The ring nitrogen protonates, but ring opening is kinetically slow.

-

Neutral Conditions (pH 7): Indefinitely stable.

-

Basic Conditions (pH > 10): Susceptible to nucleophilic attack at C5, leading to ring opening (reversal to amidoxime/acid). Precaution: Avoid strong bases like NaOH during workup; use Carbonate/Bicarbonate.

Metabolic Liabilities (Soft Spots)

In a biological system, this molecule faces two primary clearance pathways:

-

Benzylic Oxidation: The methyl group on the p-tolyl ring is prone to CYP450-mediated oxidation (CYP2C9/3A4) to the alcohol and subsequently the carboxylic acid.

-

Deamination: The primary amine can undergo oxidative deamination by Monoamine Oxidases (MAO) if not sterically hindered.

Visual Workflow: Degradation & Metabolism

Caption: Figure 2.[4] Primary metabolic soft spots (blue) and chemical instability risks (red).

Applications in Medicinal Chemistry

Bioisosterism

The 1,2,4-oxadiazole ring serves as a rigid, planar surrogate for amide and ester bonds.

-

Benefit: It eliminates the hydrogen bond donor character of the amide NH, improving membrane permeability (LogP modulation).

-

Geometry: It mimics the trans-amide bond geometry, correctly orienting the p-tolyl and ethanamine vectors for receptor binding.

Therapeutic Areas

-

S1P1 Agonists: Analogs of this structure (e.g., Ozanimod-like fragments) bind to the Sphingosine-1-phosphate receptor. The amine mimics the polar headgroup of sphingosine.

-

Anti-inflammatory: 3,5-diaryl-1,2,4-oxadiazoles inhibit enzymes in the arachidonic acid pathway.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

-

Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009.

-

Clapp, L. B. "The Chemistry of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry, 1976.

-

Rice, K. D., et al. "Novel 1,2,4-Oxadiazole Derivatives as Potent Sphingosine-1-Phosphate-1 (S1P1) Agonists." Bioorganic & Medicinal Chemistry Letters, 2011.

Sources

Therapeutic Potential of p-Tolyl Oxadiazole Amine Derivatives: A Technical Monograph

Executive Summary

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, celebrated for its bioisosteric resemblance to amide and ester linkages while offering superior metabolic stability. Among its diverse family, p-tolyl oxadiazole amine derivatives (specifically 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine and its N-substituted analogs) have emerged as high-value pharmacophores.

This guide analyzes the therapeutic utility of these derivatives, focusing on their dual-action potential as COX-2 inhibitors (anti-inflammatory) and EGFR kinase inhibitors (anticancer). We provide a rigorous examination of the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols required to exploit this chemical space.

Chemical Architecture & Pharmacophore Analysis

The core structure, 5-(p-tolyl)-1,3,4-oxadiazol-2-amine , integrates three critical functional domains that drive its pharmacological profile:

-

The 1,3,4-Oxadiazole Ring: Acts as a hydrogen bond acceptor and a metabolically stable linker. It constrains the molecule in a planar conformation, facilitating intercalation into enzyme active sites (e.g., DNA gyrase, COX-2).

-

The p-Tolyl Moiety (Lipophilic Anchor): The 4-methylphenyl group provides essential lipophilicity (

modulation), enabling membrane permeability. Crucially, it engages in hydrophobic -

The Exocyclic Amine (Reactive Handle): The C2-amine serves as a primary hydrogen bond donor. It is also the "diversity handle," allowing further derivatization into Schiff bases, ureas, or sulfonamides to tune selectivity and solubility.

SAR Visualization: The Logic of Derivatization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this scaffold.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the p-tolyl, oxadiazole, and amine moieties in target binding.

Synthetic Strategies

To access 5-(p-tolyl)-1,3,4-oxadiazol-2-amine, two primary routes are recommended based on yield efficiency and purity profiles.

Route A: Oxidative Cyclization of Semicarbazones (Preferred for Scale)

This method utilizes electrochemical oxidation or chemical oxidants (like Bromine/Sodium Acetate) to cyclize p-tolyl semicarbazone. It is preferred for its high atom economy.

Route B: Hydrazide-Cyanogen Bromide Cyclization (Preferred for Diversity)

This classic route allows for the rapid generation of the amine directly from the hydrazide, which is easily accessible from p-toluic acid.

Detailed Protocol: Synthesis of 5-(p-tolyl)-1,3,4-oxadiazol-2-amine (Route B)

Reagents:

-

p-Toluic hydrazide (10 mmol)

-

Cyanogen bromide (BrCN) (11 mmol) [Caution: Highly Toxic ]

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH) / Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Dissolve p-toluic hydrazide (1.50 g, 10 mmol) in absolute methanol (30 mL) in a round-bottom flask.

-

Activation: Cool the solution to 0–5°C using an ice bath.

-

Cyclization: Add Cyanogen bromide (1.16 g, 11 mmol) portion-wise over 10 minutes. Note: Perform this in a well-ventilated fume hood.

-

Reflux: After addition, add solid NaHCO₃ (1.0 g) to neutralize the hydrobromic acid byproduct. Reflux the mixture at 60–65°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Isolation: Pour the reaction mixture into crushed ice (100 g). The solid product will precipitate.

-

Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry. Recrystallize from ethanol to obtain pure 5-(p-tolyl)-1,3,4-oxadiazol-2-amine.

-

Expected Yield: 75–85%

-

Melting Point: 210–212°C

-

Pharmacological Mechanisms[1][2]

The therapeutic versatility of p-tolyl oxadiazole amines stems from their ability to interfere with specific signaling cascades.

Anti-Inflammatory: COX-2 Selective Inhibition

The p-tolyl group fits snugly into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, a feature distinct from the smaller COX-1 active site. The oxadiazole ring mimics the cyclic lactone of traditional coxibs (e.g., Rofecoxib), positioning the amine to form hydrogen bonds with Arg120 and Tyr355 at the channel entrance.

Anticancer: EGFR Kinase Inhibition

Derivatives where the amine is functionalized (e.g., into a urea or thiourea) show potent inhibition of the Epidermal Growth Factor Receptor (EGFR). The oxadiazole core acts as a planar scaffold that occupies the ATP-binding pocket, while the p-tolyl group interacts with the hydrophobic region II.

Pathway Visualization: Mechanism of Action

Figure 2: Dual-mechanism pathway showing inhibition of COX-2 mediated inflammation and EGFR-driven tumor proliferation.

Experimental Validation: Bioassay Protocols

To validate the therapeutic potential, the following assays are standard.

In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay serves as a preliminary screen. Inflammation induces protein denaturation; agents that prevent this mimic anti-inflammatory drugs.

Protocol:

-

Control Solution: 0.5 mL of Bovine Serum Albumin (BSA, 5% w/v aqueous) + 0.05 mL distilled water.

-

Test Solution: 0.5 mL BSA (5%) + 0.05 mL of test compound (dissolved in DMSO) at varying concentrations (10–200 µg/mL).

-

Standard: Diclofenac Sodium at equivalent concentrations.

-

Incubation: Incubate at 37°C for 20 minutes, then heat at 57°C for 3 minutes.

-

Measurement: Cool and measure absorbance at 660 nm.

-

Calculation:

Comparative Activity Data

The following table summarizes typical IC50 values for p-tolyl oxadiazole derivatives compared to standards.

| Compound Class | Substituent (R) | Target | IC50 / MIC | Reference Standard |

| p-Tolyl Oxadiazole Amine | -NH2 (Parent) | COX-2 | 12.5 µM | Celecoxib (0.8 µM) |

| Schiff Base Derivative | -N=CH-Ph-4-Cl | COX-2 | 4.2 µM | Celecoxib |

| Urea Derivative | -NH-CO-NH-Ph | EGFR | 0.24 µM | Gefitinib (0.02 µM) |

| Thiol Derivative | -SH (Tautomer) | S. aureus | 32 µg/mL | Ciprofloxacin (4 µg/mL) |

Future Outlook & Challenges

While the p-tolyl oxadiazole amine scaffold is potent, two primary challenges remain for clinical translation:

-

Solubility: The p-tolyl group increases lipophilicity (

), often leading to poor aqueous solubility. Formulation strategies using cyclodextrins or salt formation (using the amine) are critical. -

Selectivity: The planar oxadiazole ring can intercalate into DNA, potentially causing genotoxicity. Ames testing is a mandatory screening step for all new derivatives.

References

-

Synthesis and anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Chula Digital Collections. (2021).[1] Link

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. (2021). Link

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles. Molecules. (2012). Link

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (2021). Link

-

Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances. (2023). Link

Sources

Pharmacophore Analysis & Strategic Design of 1,2,4-Oxadiazole Ethanamines

Executive Summary

The 1,2,4-oxadiazole ethanamine scaffold represents a sophisticated structural motif in modern drug design, merging the bioisosteric utility of the oxadiazole ring with the pharmacodynamic potency of the ethylamine tail. This guide provides a technical deep-dive into the rationale, synthesis, and computational analysis of this scaffold.

While the ethylamine tail (

Structural Rationale & Bioisosterism[1][2][3]

The Metabolic Shield

In medicinal chemistry, the 1,2,4-oxadiazole ring is primarily utilized to replace hydrolytically unstable ester (

-

pKa Modulation: The 1,2,4-oxadiazole ring is electron-withdrawing. When attached to an ethylamine chain, it lowers the pKa of the terminal amine (typically from ~10.5 to ~8.5-9.0). This increases the fraction of non-ionized molecules at physiological pH (7.4), significantly enhancing passive diffusion across the BBB while retaining sufficient basicity for salt-bridge interactions at the target site.

-

Dipole Alignment: The ring possesses a strong dipole moment, allowing it to participate in directional hydrogen bonding and

stacking interactions, often mimicking the peptide bond geometry.

Comparative Physicochemical Profile

The following table contrasts the 1,2,4-oxadiazole ethanamine against its classical analogs.

| Feature | Amide-Ethanamine | Ester-Ethanamine | 1,2,4-Oxadiazole Ethanamine |

| Metabolic Stability | Moderate (Peptidases) | Low (Esterases) | High (P450 resistant) |

| H-Bond Acceptor | Carbonyl Oxygen | Carbonyl Oxygen | N2 / N4 Nitrogen |

| H-Bond Donor | Amide NH | None | None (Ring is aprotic) |

| Lipophilicity (LogP) | Low | Moderate | Moderate-High |

| Conformational Bias | Planar (Resonance) | Planar (Resonance) | Planar (Aromatic) |

Pharmacophore Modeling Strategy

Designing a 1,2,4-oxadiazole ethanamine requires a precise understanding of the spatial arrangement of its features. This is not merely a linker; it is a rigid spacer that defines the vector of the amine "warhead."

The "Anchor and Warhead" Model

For GPCR targets (e.g., Histamine H3, 5-HT receptors), the pharmacophore is defined by three critical vectors:

-

The Cationic Warhead: The terminal amine (protonated) forms an ionic bond with a conserved Aspartate residue (e.g., Asp3.32).

-

The Aromatic Anchor: The oxadiazole ring engages in

T-shaped interactions with aromatic residues (Phe/Tyr/Trp) in the binding pocket. -

The Vector Distance: The ethyl linker ensures the cationic center is positioned 5.5–7.0 Å from the centroid of the aromatic ring, a "magic distance" for many monoamine transporters and receptors.

Visualization of the Pharmacophore Logic

The following diagram illustrates the logical flow of analyzing this pharmacophore for a hypothetical GPCR target.

Figure 1: Pharmacophore mapping of the 1,2,4-oxadiazole ethanamine scaffold against a generic amine-binding target.

Synthetic Protocol: The Amidoxime Route[4][5][6][7]

The most robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative. This approach is preferred over 1,3-dipolar cycloaddition for ethanamines because it allows for the modular introduction of the amino-ethyl chain.

Step-by-Step Synthesis Workflow

Objective: Synthesis of a 3-aryl-5-(aminoethyl)-1,2,4-oxadiazole.

-

Amidoxime Formation:

-

Reagents: Aryl nitrile, Hydroxylamine hydrochloride (

), Base ( -

Conditions: Reflux in Ethanol/Water (80°C, 4-12h).

-

Mechanism:[1] Nucleophilic attack of hydroxylamine on the nitrile carbon.

-

Checkpoint: Monitor disappearance of Nitrile peak (

) via IR.

-

-

O-Acylation (Coupling):

-

Reagents: Aryl amidoxime + N-Boc-beta-alanine (protected amino acid).

-

Coupling Agents: CDI (Carbonyldiimidazole) or EDC/HOBt in DMF.

-

Note: Using N-Boc-beta-alanine introduces the "ethanamine" tail in a protected form.

-

-

Cyclodehydration (Ring Closure):

-

Reagents: TBAF (Tetrabutylammonium fluoride) in THF or heat (110°C) in Toluene.

-

Mechanism:[1] Intramolecular condensation. The TBAF method is milder and preserves sensitive stereocenters.

-

-

Deprotection:

-

Reagents: TFA/DCM (1:1) or HCl/Dioxane.

-

Action: Removal of the Boc group to liberate the free amine.

-

Synthetic Logic Diagram

Figure 2: Modular synthesis of 1,2,4-oxadiazole ethanamines via the amidoxime route.

Computational Workflow & Validation

To ensure the designed ligands are viable, a rigorous computational protocol must be followed. This section details the self-validating workflow using molecular docking and electrostatic mapping.

Protocol: Conformational Analysis & Docking

-

Ligand Preparation:

-

Generate 3D conformers of the 1,2,4-oxadiazole derivative.

-

Crucial Step: Assign protonation states at pH 7.4. The ethanamine nitrogen must be protonated (+1 charge).

-

Tool: LigPrep (Schrödinger) or RDKit.

-

-

Electrostatic Potential (ESP) Mapping:

-

Calculate ESP surfaces to verify the electron-withdrawing effect of the oxadiazole ring on the ethylamine tail.

-

Validation: The N2/N4 atoms of the ring should show negative potential (red), serving as H-bond acceptors.

-

-

Docking Validation (Self-Validating System):

-

Control: Dock a known inhibitor (e.g., Epacadostat for IDO1 or Pitolisant for H3) into the crystal structure.

-

Metric: The Root Mean Square Deviation (RMSD) of the redocked pose must be < 2.0 Å relative to the crystal pose.

-

Experiment: Dock the new 1,2,4-oxadiazole ethanamine ligands. Filter results where the terminal amine is within 4.0 Å of the catalytic Asp/Glu residue.

-

Interpretation of Results

-

High Affinity Poses: Look for "T-shaped" stacking between the oxadiazole ring and aromatic residues (e.g., Phe226 in IDO1).

-

Selectivity Filter: If the oxadiazole nitrogen (N2) forms a hydrogen bond with a backbone amide, this often confers selectivity over similar isoforms (e.g., IDO1 vs TDO).

References

-

Bioisosterism of 1,2,4-Oxadiazoles

- Title: Bioisosterism: 1,2,4-Oxadiazole Rings

- Source: PubMed / NIH

-

URL: [Link]

-

Synthesis Methodologies

- Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles

- Source: MDPI Molecules

-

URL: [Link]

-

Pharmacological Applications (Anticancer/Enzyme Inhibition)

- Title: Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- Source: MDPI

-

URL: [Link]

-

General Review of Biological Activity

- Title: A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles

- Source: Archiv der Pharmazie (Wiley)

-

URL: [Link]

Sources

Technical Whitepaper: 3-(p-tolyl)-1,2,4-oxadiazole Scaffolds in Medicinal Chemistry

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, celebrated for its bioisosteric equivalence to esters and amides while offering superior metabolic stability and hydrolytic resistance. Within this class, the 3-(p-tolyl)-1,2,4-oxadiazole substructure represents a critical optimization node. The para-methyl group on the 3-aryl ring serves a dual purpose: it modulates lipophilicity (

Structural Chemistry & Physicochemical Properties[1][2]

The Bioisosteric Advantage

The 1,2,4-oxadiazole ring is planar and electron-deficient. Unlike the ester (

-

Dipole Moment: The ring exhibits a significant dipole, influencing binding kinetics with polar residues in protein pockets.

-

-Stacking: The aromatic nature allows for

The p-Tolyl "Methyl Effect"

Substituting a phenyl group with a p-tolyl group at the C3 position introduces specific pharmacological advantages:

-

Hydrophobic Filling: The methyl group adds steric bulk (

) and lipophilicity ( -

Metabolic Blocking: The para position of a phenyl ring is electronically activated for CYP450-mediated oxidation. A methyl cap blocks this direct oxidation, although the methyl group itself can eventually be oxidized to a benzylic alcohol or carboxylic acid (a "soft spot" for late-stage clearance).

Synthetic Methodologies

The construction of the 3-(p-tolyl)-1,2,4-oxadiazole core primarily relies on the Amidoxime Route , which offers the highest regioselectivity.

Pathway Visualization

The following diagram outlines the two primary synthetic strategies: the stepwise condensation and the one-pot oxidative cyclization.

Caption: Comparative synthetic routes for 3-(p-tolyl)-1,2,4-oxadiazole via stepwise acylation/cyclization vs. one-pot oxidative methods.

Detailed Experimental Protocol: The Amidoxime Route

This protocol is self-validating through the isolation of the stable p-toluamidoxime intermediate.

Phase 1: Synthesis of p-Toluamidoxime

Reagents: p-Tolunitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (

-

Dissolution: Dissolve p-tolunitrile in ethanol.

-

Activation: Dissolve

and -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Validation: Monitor disappearance of the nitrile peak ( -

Isolation: Evaporate ethanol, add ice water. The amidoxime precipitates as a white solid. Filter and dry.

Phase 2: Coupling and Cyclization (T3P Method)

Reagents: p-Toluamidoxime (1.0 eq), Carboxylic Acid derivative (1.0 eq), Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 eq), Triethylamine (TEA) (3.0 eq), Ethyl Acetate.

-

Coupling: To a solution of the carboxylic acid and TEA in EtOAc at

, add T3P dropwise. Stir for 30 min to activate. -

Addition: Add p-toluamidoxime. Stir at RT for 2–4 hours. Validation: Formation of the O-acylamidoxime intermediate (observable by LC-MS).

-

Cyclization: Heat the reaction mixture to reflux (or use microwave irradiation at

for 20 min) to effect cyclodehydration. -

Workup: Wash with water and brine. Dry over

. Purify via flash chromatography.

Pharmacological Profile & SAR

The 3-(p-tolyl) moiety is frequently encountered in agonists for Sphingosine-1-Phosphate (S1P) receptors and antitumor agents.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the p-tolyl group compared to other aryl substitutions in representative biological assays (e.g., S1P1 agonism or cytotoxicity).

| Substituent (R) | Lipophilicity ( | Electronic Effect ( | Biological Impact (General Trend) |

| Phenyl | 0.00 | 0.00 | Baseline activity. Metabolically vulnerable at para position. |

| p-Tolyl (-CH3) | 0.56 | -0.17 | Increased potency in hydrophobic pockets. Blocks para-oxidation. |

| p-Chloro (-Cl) | 0.71 | 0.23 | High lipophilicity, but electron-withdrawing nature may alter |

| p-Methoxy (-OCH3) | -0.02 | -0.27 | Electron-donating, but metabolically unstable (O-demethylation). |

Key Therapeutic Applications

A. Immunomodulation (S1P1 Agonists)

Compounds like Ozanimod utilize 1,2,4-oxadiazole linkers.[1][2][3][4][5] Research indicates that 3,5-diphenyl-1,2,4-oxadiazoles are potent S1P1 agonists.[1] The p-tolyl derivative specifically improves selectivity against S1P3 (associated with bradycardia side effects) by exploiting subtle steric differences in the ligand-binding domain.

-

Mechanism:[2][5][6][7] Internalization of the S1P1 receptor, preventing lymphocyte egress from lymph nodes.

B. Oncology (Tubulin Inhibition)

3-(p-tolyl)-1,2,4-oxadiazoles linked to combretastatin A-4 analogs have shown potent cytotoxicity against MCF-7 (breast) and HCT-15 (colon) cancer lines.

-

Mechanism:[2][5][6][7] The p-tolyl group mimics the hydrophobic pharmacophore of colchicine, binding to the colchicine-site of tubulin and inhibiting microtubule polymerization.

Mechanism of Action Visualization

Caption: Dual therapeutic pathways: S1P1 modulation for autoimmune disorders and Tubulin inhibition for oncology.

Future Outlook & Metabolic Hotspots

While the p-tolyl group blocks direct ring oxidation, the methyl group itself is a "metabolic soft spot."

-

Metabolic Pathway:

. -

Mitigation Strategy: If half-life (

) is too short, medicinal chemists often replace the p-tolyl methyl with a trifluoromethyl (

References

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs.[2] TIJER - International Research Journal.[2]

-

Li, Z., et al. (2005). Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry.[1]

-

Ahsan, M. J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]

-

Orozco, M., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[2] Molecules.[8][1][2][3][5][6][7][9][10][11][12]

Sources

- 1. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 8. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reagents for amide coupling with 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Application Note: Strategic Amide Coupling with -Aminoalkyl-1,2,4-Oxadiazoles

Executive Summary

The coupling of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine presents a distinct set of chemoselective challenges. Unlike standard aliphatic amines, the

This guide moves beyond generic "EDC/HOBt" protocols, recommending Propylphosphonic Anhydride (T3P) as the superior reagent for this specific class of substrates.[1][2] We provide comparative data, mechanistic insights, and validated protocols to ensure high yield and optical purity.

Substrate Analysis & Mechanistic Challenges

The Molecule[2][3]

-

Core Structure: 1,2,4-Oxadiazole ring substituted at the C3 position with a lipophilic p-tolyl group and at the C5 position with an ethanamine tail.

-

Electronic Environment: The 1,2,4-oxadiazole is an electron-deficient heteroaromatic system. It exerts a strong inductive electron-withdrawing effect (-I) on the attached ethanamine.

-

Consequence 1 (Nucleophilicity): The amine nitrogen is significantly less nucleophilic than a standard benzyl amine. It requires highly activated carboxylic acid species for efficient coupling.

-

Consequence 2 (Racemization Risk): The

-proton (on the ethanamine chiral center) is acidified by the adjacent oxadiazole. Strong bases (e.g., DBU, excess TEA) or slow reaction times with highly activated esters (e.g., HATU/HBTU) can lead to proton abstraction and subsequent racemization via an enol-like intermediate.

Reagent Selection Matrix

| Feature | T3P (Propylphosphonic Anhydride) | HATU / HBTU | EDC / HOBt |

| Activation Power | High | Very High | Moderate |

| Racemization Control | Excellent (Fast cyclization, low basicity) | Moderate to Poor (Risk of guanidinium side-reactions) | Good |

| Workup | Simple (Water-soluble by-products) | Difficult (Requires chromatography to remove urea/guanidine) | Moderate (Urea precipitation) |

| Suitability for this Substrate | Recommended (First Choice) | Secondary Choice (For unreactive acids) | Not Recommended (Sluggish) |

Visualizing the Decision Process

The following logic flow illustrates the selection criteria for coupling this specific oxadiazole-amine.

Figure 1: Decision matrix for selecting coupling conditions based on substrate chirality and acid reactivity.

Validated Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Context: This protocol utilizes T3P (typically supplied as 50% w/w in EtOAc or DMF). It is the "Green" and scalable choice, minimizing epimerization of the sensitive

Reagents:

-

Amine: 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine (1.0 equiv)

-

Carboxylic Acid: (1.1 equiv)

-

Reagent: T3P (50% solution in EtOAc, 1.5 – 2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) and the Oxadiazole-Amine (1.0 eq) in EtOAc (concentration ~0.1 M).

-

Cooling: Cool the mixture to 0 °C using an ice bath. Note: Cooling is critical to suppress initial racemization, even with T3P.

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5–10 minutes.

-

Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor by LC-MS.

-

Checkpoint: If the reaction is sluggish after 4 hours, add an additional 0.5 eq of T3P. Avoid heating above 40 °C if chirality is important.

-

-

Workup (The T3P Advantage):

-

Purification: Often, the crude material is >95% pure. If necessary, purify via flash chromatography or recrystallization.

Protocol B: HATU-Mediated Coupling (High Reactivity)

Context: Use this only if the carboxylic acid is extremely unreactive or if T3P fails to drive conversion. Be prepared for a more difficult purification.

Reagents:

-

Amine: 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine (1.0 equiv)

-

Carboxylic Acid: (1.0 equiv)

-

Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at 0 °C for 15 minutes to form the activated ester.

-

Scientific Note: Pre-activation ensures the active species is ready before the nucleophile (amine) sees the base, reducing exposure time of the chiral amine to basic conditions.

-

-

Coupling: Add the Oxadiazole-Amine (1.0 eq) followed by the remaining DIPEA (1.0–2.0 eq).

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT. Monitor closely by LC-MS.

-

Workup:

-

Dilute with excess EtOAc (to pull product out of DMF).

-

Wash extensively with water (x3) and LiCl solution (if available) to remove DMF.

-

Warning: HATU by-products (tetramethylurea) can be difficult to remove. Column chromatography is almost always required.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Low nucleophilicity of the oxadiazole-amine. | Switch to HATU or increase T3P equivalents to 2.5. Ensure solvent is anhydrous. |

| Racemization | Base-mediated proton abstraction at the | Use T3P (acidic by nature).[1][2] Switch base from DIPEA to NMM (weaker base). Keep temperature < 0 °C. |

| Ring Opening | Nucleophilic attack on the oxadiazole ring (rare but possible). | Avoid strong nucleophiles or harsh reducing conditions. Avoid heating > 60 °C in basic media. |

| Precipitation | Product insolubility.[5] | Switch solvent to DMF or NMP. |

Workflow Visualization

Figure 2: Optimized workflow for T3P coupling, highlighting the simplified purification stream.

References

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation with Epimerization-Prone Substrates.[1][2] Pfizer Global R&D.

- Context: Establishes T3P as the gold standard for chiral amines.

-

(via ACS)

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

- Context: Comprehensive review of H

-

Bachem Peptide Guide. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Context: Practical comparison of coupling reagent reactivity and by-products.

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles.

- Context: Demonstrates the compatibility of T3P specifically with oxadiazole chemistry.

-

(Search via DOI: 10.1055/s-0029-1218388)

Optimizing reductive amination using oxadiazole amine precursors

Executive Summary

Oxadiazoles (1,2,4- and 1,3,4-isomers) are critical bioisosteres for amides and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity.[1] However, incorporating these moieties via reductive amination presents a distinct synthetic challenge. The electron-deficient nature of the oxadiazole ring significantly reduces the nucleophilicity of attached amines (particularly

This guide details optimized protocols to overcome these electronic and stability barriers, utilizing Lewis acid activation (Titanium(IV) isopropoxide) and mild hydride donors (Sodium triacetoxyborohydride) to ensure chemoselectivity.

Mechanistic Challenges & Strategy

Electronic Deactivation

The primary failure mode in these reactions is the unfavorable equilibrium between the hemiaminal and the imine. The oxadiazole ring acts as a strong electron-withdrawing group (EWG).

-

Impact: The lone pair on the amine nitrogen is less available for the initial nucleophilic attack on the carbonyl.

-

Consequence: Even if the hemiaminal forms, the subsequent dehydration to the imine is slow. Standard protocols (MeOH/NaBH

) often fail, yielding only recovered starting material or alcohol byproducts from carbonyl reduction.

Ring Instability (The N-O Bond)

Unlike standard aromatic amines, oxadiazoles contain a weak N–O bond.

-

Risk: Catalytic hydrogenation (

, Pd/C) or strong dissolving metal reductions often cleave this bond, destroying the pharmacophore to form amidines or hydrazides. -

Solution: Hydride reagents (STAB, NaCNBH

) are non-negotiable for these substrates as they preserve the heterocyclic core.

Pathway Visualization

The following diagram illustrates the equilibrium bottleneck and the intervention point for Titanium(IV) isopropoxide.

Figure 1: Mechanistic pathway highlighting the role of Ti(OiPr)4 in shifting the equilibrium toward the imine for electron-deficient amines.

Optimization Parameters

| Parameter | Standard Choice | Optimized for Oxadiazoles | Rationale |

| Reductant | NaBH | Na(OAc) | STAB is mild and self-buffering. It reduces imines much faster than aldehydes, preventing side reactions. NaBH |

| Solvent | Methanol | 1,2-DCE or TFE | Methanol solvates the amine, further reducing nucleophilicity. DCE (Dichloroethane) is non-coordinating. TFE (Trifluoroethanol) activates the carbonyl via H-bonding. |

| Additive | Acetic Acid | Ti(OiPr) | For very weak amines (e.g., amino-oxadiazoles), AcOH is insufficient. Ti(OiPr) |

| pH Control | Uncontrolled | pH 5-6 | Essential to protonate the hemiaminal oxygen (leaving group) without protonating the deactivated amine nitrogen. |

Experimental Protocols

Method A: The "Gold Standard" (For Oxadiazolyl-alkyl amines)

Use this for amines separated from the ring by at least one carbon (e.g., oxadiazolyl-CH

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde/Ketone (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

-

Imine Formation: In a flame-dried vial, dissolve the oxadiazole amine and the carbonyl compound in DCE (0.2 M concentration).

-

Acidification: Add AcOH. Stir at Room Temperature (RT) for 30–60 minutes. Note: Even for alkyl amines, the oxadiazole ring exerts an inductive effect, so this pre-complexation time is vital.

-

Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of acetic acid/hydrogen).

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine peak (M+H-1 mass usually not visible, look for product mass).

-

Quench: Quench with saturated aqueous NaHCO

. Extract with DCM ( -

Purification: Dry organic layer over Na

SO

Method B: The "Titanium Boost" (For Amino-oxadiazoles & Sterically Hindered Systems)

Use this for amines directly attached to the ring or when Method A fails.

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.2 - 1.5 equiv) -

Sodium Borohydride (NaBH

) (2.0 equiv) or NaBH -

Solvent: THF (anhydrous)

Procedure:

-

Dehydration: In a dried flask under Nitrogen/Argon, combine the amine and carbonyl in anhydrous THF.

-

Activation: Add Ti(OiPr)

neat via syringe. The solution often turns slightly yellow or hazy. -

Equilibrium Shift: Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn). Crucial: This step forces the formation of the titanium-imine complex.

-

Reduction:

-

Option 1 (One-pot): Cool to 0°C. Add NaBH

(solid) carefully. Then add MeOH dropwise (caution: exothermic, gas evolution) to generate the active reducing species in situ. -

Option 2 (Cleaner profile): Dilute with dry MeOH, then add NaBH

CN.

-

-

Workup (Critical Step): The reaction will contain titanium salts that form a gelatinous emulsion with water.

-

The Cure: Add 10% aqueous NaOH or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry).

-

Filter through a Celite pad if necessary.

-

-

Extraction: Extract with EtOAc.

Decision Workflow

Figure 2: Decision tree for selecting the appropriate reductive amination protocol based on amine nucleophilicity.

Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| Ring Opening | Used H | Switch to STAB (Method A) or NaBH |

| No Reaction (SM recovered) | Imine failed to form (wet solvent or weak amine). | Use Method B (Ti(OiPr) |

| Alcohol Byproduct | Carbonyl reduced before imine formed. | Pre-stir amine + carbonyl + Ti(OiPr) |

| Gelatinous Workup | Titanium salts precipitating. | Use Rochelle's Salt saturated solution and stir for >1 hour. Do not rush the quench. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

- Found

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3][4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3] Link

- The authoritative source for Ti(OiPr)

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[5] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

- Establishes pH dependence of imine reduction.

- Pace, V., et al. "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Advanced Synthesis & Catalysis, 2014. (Context on ring stability).

- Méndez-Álvarez, D., et al. "Reductive Amination: A Robust Method for the Synthesis of Amines." Current Organic Chemistry, 2018.

Sources

- 1. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Procedures for incorporating [Compound] into peptidomimetics

Application Note: Precision Engineering of Peptidomimetics using 1,2,3-Triazoles via CuAAC Click Chemistry

Executive Summary

This guide details the protocol for incorporating 1,4-disubstituted 1,2,3-triazoles into peptide backbones as bioisosteres of the trans-amide bond.[1][2][3] Unlike standard amide coupling, this modification introduces a rigid, protease-resistant motif that mimics the electronic dipole and hydrogen-bonding capabilities of the native peptide bond. The methodology relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) performed on solid phase.[4]

Key Advantages of Triazole Incorporation:

-

Proteolytic Stability: The triazole ring is completely stable to hydrolysis by proteases.

-

Structural Mimicry: The 1,4-disubstitution pattern accurately replicates the geometry and dipole moment of a trans-amide bond (approx.[2] 5.0 Å distance between

atoms). -

Orthogonality: The reaction is chemically orthogonal to most amino acid side chains, allowing for late-stage modification.

Strategic Planning & Mechanism

The incorporation strategy requires the installation of two complementary precursors on the peptide chain: an alkyne and an azide .

The Bioisostere Concept

The 1,2,3-triazole ring serves as a surrogate for the amide bond (

Mechanistic Workflow

The reaction utilizes a Cu(I) catalyst, generated in situ from Cu(II) salts using sodium ascorbate. To prevent Cu(I) oxidation and disproportionation, a stabilizing ligand (THPTA) is strictly required.

Figure 1: Mechanistic assembly of the active catalytic complex and subsequent cycloaddition.

Materials & Reagents

Quality control of reagents is critical for CuAAC, particularly the exclusion of dissolved oxygen which oxidizes the catalytic Cu(I).

| Component | Recommended Reagent | Grade/Notes |

| Copper Source | 99.9% purity. Avoid CuI (unstable). | |

| Reductant | Sodium L-Ascorbate | Freshly prepared solution (oxidizes rapidly). |

| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble. Superior to TBTA for resin penetration. |

| Solvent System | DMF / Water (4:1) or tBuOH / Water (1:1) | Degassed. Water is essential for Ascorbate solubility. |

| Copper Scavenger | Sodium Diethyldithiocarbamate (DDC) or EDTA | Essential for removing Cu from resin post-reaction. |

Detailed Protocol: On-Resin CuAAC

Pre-requisite: Synthesis of a resin-bound peptide containing either an N-terminal azide (via azido-acid coupling) or an alkyne (via Propargylglycine, Pra). This protocol assumes an Alkyne-on-Resin and Azide-in-Solution format, but is reversible.[1]

Step 1: Preparation of the Catalyst Complex

Context: Mixing Cu(II) and the ligand before adding the reductant ensures the Cu(I) is immediately protected upon generation.

-

Stock A (Ligand): Dissolve THPTA (21.7 mg, 50 µmol) in 500 µL water.

-

Stock B (Copper): Dissolve

(2.5 mg, 10 µmol) in 100 µL water. -

Complexation: Mix Stock A and Stock B. The solution should remain clear blue.

-

Ratio: Maintain a 5:1 Ligand:Cu ratio to prevent catalyst crashing.

-

Step 2: The Click Reaction

-

Swelling: Swell the resin (approx. 0.1 mmol scale) in DMF for 20 minutes under Argon. Drain.

-

Reactant Addition: Add the Azide building block (3-5 equivalents relative to resin loading) dissolved in 2 mL DMF.

-

Catalyst Addition: Add the pre-complexed Cu-THPTA solution to the resin slurry.

-

Activation: Add Sodium Ascorbate (10 equivalents, freshly dissolved in 100 µL water) to the reaction vessel.

-

Incubation: Agitate (shake, do not stir with magnetic bar) at Room Temperature for 6–16 hours.

-

Atmosphere:[1] Flush the vessel with Argon/Nitrogen and cap tightly. Oxygen kills this reaction.

-

Step 3: Copper Removal (The "DDC Wash")

Critical Control Point: Residual copper promotes resin aggregation and oxidative damage during cleavage.

-

Drain the reaction mixture.

-

Wash with DMF (

min). -

Chelation Wash: Wash with a solution of 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (

min).-

Observation: The solution may turn yellow/brown as it pulls copper from the beads. Repeat until the wash is colorless.[5]

-

Alternative: 0.1 M EDTA in water (requires longer wash times).

-

-

Final Wash: DMF (

min), DCM (

Quality Control & Validation

Since the standard Kaiser test detects free amines (which are absent here), alternative monitoring is required.

Method A: FT-IR Monitoring (Non-Destructive)

The azido group has a distinct, strong stretching vibration at

-

Procedure: Dry a small sample of resin. Measure IR spectrum.

-

Pass Criteria: Complete disappearance of the peak at

indicates full consumption of the azide.

Method B: Test Cleavage & LC-MS

-

Procedure: Cleave 2-5 mg of resin using TFA/TIS/Water (95:2.5:2.5) for 1 hour. Precipitate in ether and run LC-MS.

-

Pass Criteria: Observation of the parent mass + triazole adduct. Absence of "Alkyne + Azide" mass sum (which would indicate no reaction).

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting incomplete on-resin click reactions.

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6] Angewandte Chemie International Edition, 41(14), 2596–2599.[6][7] Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

-

Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Surrogates in Peptidomimetics.[3] Chimia, 67(4), 262-266. Link

-

BenchChem Technical Support. Removal of Residual Copper Catalyst from Click Reactions. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazoles as amide-bond surrogates in peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. confluore.com.cn [confluore.com.cn]

- 7. broadpharm.com [broadpharm.com]

Application Note: Scalable Manufacturing of p-Tolyl Oxadiazole Ethanamines

Abstract

This application note details the scalable manufacturing protocols for p-tolyl oxadiazole ethanamines , a privileged scaffold in medicinal chemistry often utilized in GPCR ligands and monoamine transporter inhibitors. We compare two distinct methodologies: a Batch-Mode T3P® Mediated Synthesis (optimized for mild conditions and green chemistry) and a Continuous Flow Protocol (optimized for thermal safety and throughput). Special emphasis is placed on the process safety of hydroxylamine handling and the critical control points (CCPs) required for GMP compliance.

Introduction & Strategic Route Analysis

The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability.[1] However, traditional synthesis involves harsh dehydrating agents (POCl₃, SOCl₂) or high temperatures that pose explosion risks at scale.

For the specific target—a p-tolyl core linked to an ethanamine tail—we utilize a modular convergent synthesis. The "ethanamine" moiety is introduced via N-protected

Synthetic Strategy Comparison

| Feature | Method A: T3P® Batch Synthesis | Method B: Continuous Flow |

| Primary Reagent | Propylphosphonic Anhydride (T3P) | Thermal / Solid-supported Reagents |

| Key Advantage | Water-soluble byproducts; Mild temp. | Superior heat transfer; Safe handling of unstable intermediates |

| Scalability | Linear scale-up to ~10kg | Numbering-up for multi-ton scale |

| Safety Profile | Low exotherm risk | Excellent control of energetic intermediates |

Critical Process Safety: Hydroxylamine Handling

WARNING: The formation of the amidoxime intermediate involves hydroxylamine (

-

Thermal Onset: 50% aq.

has an onset of decomposition around 110°C, but metal ions (Fe, Cu) can lower this drastically. -

Protocol Requirement: All vessels must be passivated. Use chelating agents (EDTA) in the quench buffer.

-

Monitoring: DSC (Differential Scanning Calorimetry) data is mandatory before scaling beyond 100g.

Protocol A: T3P® Mediated Batch Synthesis

Recommended for Pilot Scale (100g – 5kg)

This route utilizes Propylphosphonic Anhydride (T3P) , a cyclic anhydride that drives amidation and cyclodehydration in one pot with high yield and simple aqueous workup.

Phase 1: Formation of p-Tolyl Amidoxime

Reagents: p-Tolunitrile (1.0 eq), Hydroxylamine (50% aq, 1.2 eq), Ethanol.

-

Charge p-tolunitrile and ethanol into a glass-lined reactor.

-

Add 50% aqueous hydroxylamine dropwise at 20-25°C. Do not exceed 30°C.

-

Heat to 60°C for 4–6 hours. Monitor via HPLC (Target: >98% conversion).

-

Workup: Concentrate under reduced pressure. The product often crystallizes upon cooling.

-

QC Check: Verify absence of nitrile peak (~2220 cm⁻¹) in IR.

Phase 2: One-Pot Coupling & Cyclization

Reagents: p-Tolyl Amidoxime (1.0 eq), N-Boc-

-

Dissolve N-Boc-

-Alanine and Triethylamine in Ethyl Acetate (EtOAc). -

Add T3P solution slowly at 0°C. Stir for 30 mins to activate the acid.

-

Add p-Tolyl Amidoxime.

-

Allow to warm to RT, then heat to reflux (75-77°C) for 12 hours.

-

Workup: Wash organic layer with water (x2), saturated

, and brine. T3P byproducts are water-soluble phosphates, ensuring clean separation.

Phase 3: Deprotection (Ethanamine Release)

-

Dissolve intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 2 hours.

-

Filter the precipitated p-tolyl oxadiazole ethanamine hydrochloride salt .

Protocol B: Continuous Flow Cyclization

Recommended for Manufacturing Scale (>5kg)

Flow chemistry allows the use of high temperatures (140°C+) to accelerate cyclization without the safety risks of large batch superheating.

Workflow Diagram (Graphviz)

Caption: Continuous flow setup for the high-temperature cyclodehydration of oxadiazoles.

Detailed Flow Protocol

-

Feed Preparation:

-

Stream A: p-Tolyl Amidoxime (0.5 M) + N-Boc-

-Alanine (0.5 M) in DMF. -

Stream B: DIC (Diisopropylcarbodiimide) + HOBt (0.6 M) in DMF.

-

-

Reaction:

-

Pump streams into a static mixer (1:1 ratio).

-

Residence Time 1: 10 mins at 25°C (Formation of O-acyl intermediate).

-

Residence Time 2: 20 mins at 150°C in a heated coil reactor.

-

Note: The high temperature is safe due to the small channel diameter preventing thermal runaway.

-

-

Pressure: Maintain system at 10 bar (using BPR) to keep DMF liquid at 150°C.

-

Output: Stream is collected into ice water to precipitate the protected oxadiazole.

Analytical Characterization & QC Criteria

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Characteristic p-tolyl methyl singlet (~2.4 ppm); Ethylene triplets. |

| Purity | HPLC (C18, ACN/Water) | > 98.5% Area |

| Residual Solvent | GC-Headspace | EtOAc < 5000 ppm; Dioxane < 380 ppm |

| Heavy Metals | ICP-MS | < 10 ppm (Critical if using flow catalysts) |

Reaction Pathway Visualization

Caption: Step-wise synthetic pathway from p-tolunitrile to the final amine salt.

References

-

Continuous Flow Synthesis of 1,2,4-Oxadiazoles

- Grant, D., et al. (2008). "Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence." Journal of Organic Chemistry.

-

T3P Mediated Synthesis

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[7] Tetrahedron Letters.

-

-

Hydroxylamine Safety

-

General Oxadiazole Methodology

-

Beilstein J. Org. Chem. (2017).[13] "Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles."

-

Sources

- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 13. BJOC - Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The 1,2,4-oxadiazole ring is a crucial heterocyclic motif in medicinal chemistry, often serving as a bioisosteric replacement for amide or ester groups to improve pharmacokinetic properties.[1] The synthesis of this scaffold, while well-established, frequently presents challenges, particularly in the critical ring-closing cyclodehydration step.[2] This guide provides a structured, question-and-answer-based approach to resolving common experimental hurdles.

Overall Synthetic Strategy

The most reliable and widely adopted method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the acylation of an amidoxime followed by a cyclodehydration reaction.[1][3] For the target molecule, the synthesis logically proceeds through four key stages:

-

Preparation of Starting Materials: Synthesis of p-tolylamidoxime and N-acetyl-L-alanine.

-

Activation & Coupling: Activation of the N-acetyl-L-alanine carboxylic acid (e.g., conversion to an acyl chloride) and subsequent reaction with p-tolylamidoxime to form the key O-acyl amidoxime intermediate.[4]

-

Cyclodehydration: Intramolecular cyclization of the intermediate to form the 1,2,4-oxadiazole ring. This is often the most yield-critical step.[2]

-

Deprotection: Removal of the N-acetyl protecting group to yield the final primary amine product.

Technical FAQs & Troubleshooting Guide

Question 1: My overall yield is very low after the cyclization step. LC-MS shows a major peak corresponding to the uncyclized O-acyl amidoxime intermediate.

This is the most common bottleneck in 1,2,4-oxadiazole synthesis.[2] The accumulation of the O-acyl amidoxime intermediate indicates that the energy barrier for the intramolecular cyclodehydration has not been overcome.

Probable Causes & Solutions:

-

Insufficiently Forcing Conditions: The cyclization often requires energy input, either through heat or chemical activation.[2]

-

Thermal Cyclization: If you are simply heating the intermediate, the temperature may be too low. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF (110-150 °C) is often necessary.[2]

-

Base-Mediated Cyclization: This is often more efficient and proceeds under milder conditions. The base deprotonates the intermediate, facilitating the nucleophilic attack that closes the ring. Strong, non-nucleophilic bases are preferred to avoid side reactions.

-

-

Inappropriate Choice of Base or Solvent:

-

Protic solvents (water, methanol, ethanol) can interfere with base-mediated cyclization and promote hydrolysis of the intermediate back to the starting materials.[2]

-

Weak bases (e.g., triethylamine) may be insufficient to promote cyclization efficiently at lower temperatures.

-

Recommended Actions & Protocols:

-

Switch to a Strong Base System: For room temperature cyclization, tetrabutylammonium fluoride (TBAF) in an anhydrous aprotic solvent is highly effective.[4][5] Alternatively, a "superbase" system like powdered NaOH or KOH in DMSO can drive the reaction to completion, often in a one-pot fashion starting from the amidoxime and an ester.[1][5][6]

-

Ensure Anhydrous Conditions: Moisture is detrimental, especially when using catalysts like TBAF, as it can inhibit the catalyst and lead to hydrolysis.[2][5] Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Table 1: Comparison of Cyclodehydration Conditions

| Method | Reagents & Solvent | Temperature | Typical Time | Pros | Cons |

| Thermal | High-boiling solvent (e.g., Toluene, Xylene) | 110-140 °C (Reflux) | 6-24 h | Simple setup, no catalyst needed. | High energy, may degrade sensitive substrates, long reaction times. |

| Base (TBAF) | TBAF (1.1 eq) in anhydrous THF or MeCN[5] | Room Temp. | 1-12 h | Mild conditions, high efficiency.[4] | Requires strictly anhydrous conditions, TBAF can be corrosive.[5] |

| Superbase | Powdered NaOH/KOH (2-3 eq) in DMSO[1][5] | Room Temp. | 4-16 h | One-pot potential, inexpensive reagents. | Workup can be challenging due to DMSO, yields can be variable (11-90%).[1] |

Question 2: My reaction is messy. Besides starting materials, I see multiple side products, including one that appears to be the hydrolyzed amidoxime.

The formation of side products often points to issues with reaction conditions, moisture, or the stability of the intermediates and product.

Probable Causes & Solutions:

-

Cleavage of the O-Acyl Amidoxime: This intermediate is susceptible to hydrolysis, especially in the presence of water or under prolonged heating in protic solvents.[2] This reverts the intermediate back to p-tolylamidoxime and N-acetyl-alanine.

-

Solution: Minimize reaction time and ensure anhydrous conditions, as detailed in the previous section. If using a basic workup, perform it quickly and at a low temperature.

-

-

Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal or acid-catalyzed rearrangement to form other heterocyclic isomers.[2] While less common for this specific substrate, it is a possibility under harsh acidic or thermal conditions.

-

Solution: Employ milder reaction conditions for cyclization and purification. Avoid strong acids or prolonged heating during workup and chromatography if you suspect this rearrangement. Use of base-mediated cyclization at room temperature can prevent this.[5]

-

-

Incomplete Conversion to Acyl Chloride: If activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, incomplete reaction can leave unactivated acid.[7][8] This unreacted acid will not couple with the amidoxime, complicating the reaction mixture and lowering the yield.

-

Solution: Use a slight excess (1.1-1.2 eq) of the chlorinating agent. Ensure the reaction goes to completion (e.g., cessation of HCl/SO₂ gas evolution) before adding the amidoxime. Performing this step in a solvent like DCM with a catalytic amount of DMF can improve efficiency.

-

Question 3: I am having trouble purifying the final product. It seems to streak on the silica gel column.

The final product, 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethanamine, contains a basic primary amine. Basic compounds are notorious for poor behavior on standard silica gel chromatography.

Probable Causes & Solutions:

-

Acid-Base Interactions with Silica: Silica gel is weakly acidic and can strongly and irreversibly bind to basic compounds like amines, leading to streaking, low recovery, and even product decomposition on the column.

Recommended Actions & Protocols:

-

Neutralize the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, in your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N). This deactivates the acidic sites on the silica surface, allowing the amine to elute cleanly.

-

Alternative Purification Methods:

-

Recrystallization: If the product is a solid and of reasonable purity (>90%), recrystallization is an excellent alternative to chromatography for achieving high purity.[9] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).

-

Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.

-

Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride with Base-Mediated Cyclization

This protocol isolates the O-acyl amidoxime intermediate before cyclizing it under mild, controlled conditions.

Part A: Acylation of p-Tolylamidoxime

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under N₂, suspend N-acetyl-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). Add a catalytic drop of DMF. Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.[7][8][10] Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude N-acetyl-L-alanyl chloride.

-

Coupling: Dissolve p-tolylamidoxime (1.1 eq) in anhydrous DCM or pyridine.[1] Cool to 0 °C.

-

Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the amidoxime solution. If using DCM, add pyridine or triethylamine (1.5 eq) to scavenge the HCl produced.[5]

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup (e.g., wash with saturated NaHCO₃ solution, then brine). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude O-acyl amidoxime intermediate.

Part B: TBAF-Mediated Cyclodehydration

-

Dissolve the crude O-acyl amidoxime from Part A in anhydrous THF (~0.2 M) under N₂.[5]

-

Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at room temperature.

-

Stir for 1-12 hours, monitoring for completion by TLC or LC-MS.[5]

-

Quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting N-acetylated product by column chromatography or recrystallization.

Protocol 2: Final Deprotection to Ethanamine

-

Dissolve the purified N-acetylated oxadiazole in a mixture of methanol and 3-6 M aqueous HCl.

-

Heat the mixture to reflux (60-80 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Basify the remaining aqueous solution to pH >10 by the slow addition of 2M NaOH solution at 0 °C.

-

Extract the free amine product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final amine product using the basic-modifier chromatography technique described in Question 3, or by recrystallization of its hydrochloride salt.

References

-

Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Chemistry Acid Chloride. SATHEE JEE. Available at: [Link]

-

What reagent is used to convert a carboxylic acid into the corresponding chloride?. Atlas. Available at: [Link]

-

Video: Carboxylic Acids to Acid Chlorides. JoVE. Available at: [Link]

-

Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. ACS Publications. Available at: [Link]

-

Preparation of bioactive 1,2,4-oxadiazoles from esters and amidoximes. ResearchGate. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. Available at: [Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PMC. Available at: [Link]

-

Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Taylor & Francis Online. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]

-

Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. Available at: [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. Available at: [Link]

-

A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. Available at: [Link]

-

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]

- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Google Patents.

-

Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. Available at: [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]

-

Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Preprints.org. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]

-

Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. ResearchGate. Available at: [Link]

-

ethyl N-acetyl-N-ethyl-beta-alaninate. PubChem. Available at: [Link]

-

1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

Technical Support Center: Troubleshooting Cyclization Failures in 1,2,4-Oxadiazole Formation

The synthesis of 1,2,4-oxadiazoles, a privileged scaffold in medicinal chemistry and materials science, is a frequently employed transformation in many research laboratories.[1][2] Despite the numerous synthetic methods available, the construction of this heterocycle can be fraught with challenges, leading to failed reactions, low yields, and complex product mixtures. This technical support center provides a comprehensive guide to troubleshooting common failures in 1,2,4-oxadiazole formation, offering practical solutions and the underlying scientific rationale to empower researchers in overcoming these synthetic hurdles.

Troubleshooting Guide: Addressing Cyclization Failures

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Problem 1: Low to No Yield of the Desired 1,2,4-Oxadiazole

Question: "I am getting very low or no yield of my target 1,2,4-oxadiazole. What are the possible causes and how can I fix this?"

Answer: A low or non-existent yield is one of the most common frustrations in 1,2,4-oxadiazole synthesis. The root cause often lies in one or more of the following areas: the quality of starting materials, suboptimal reaction conditions, inefficient acylation, or failure of the final cyclodehydration step.

1. Starting Material Quality and Stoichiometry:

-

Amidoxime Instability: Amidoximes can be unstable and prone to decomposition, especially if impure.[3] It is crucial to use freshly prepared or properly stored amidoximes. Their purity should be verified by NMR or LC-MS before use.

-

Acylating Agent Reactivity: The reactivity of the acylating agent is critical. Highly reactive acyl chlorides may lead to side reactions, while less reactive esters or carboxylic acids might require activation or more forcing conditions.[3][4] Ensure the purity and reactivity of your chosen acylating agent.

-